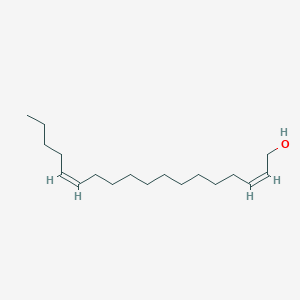

2Z,13Z-Octadecadien-1-ol

Descripción

Structure

3D Structure

Propiedades

Número CAS |

131335-41-6 |

|---|---|

Fórmula molecular |

C₁₈H₃₄O |

Peso molecular |

266.46 |

Sinónimos |

(2Z,13Z)-2,13-Octadecadien-1-ol; (2Z,13Z)-2,13-Octadecadienol; (Z,Z)-2,13-Octadecadien-1-ol; |

Origen del producto |

United States |

Advanced Synthetic Strategies and Stereochemical Control of 2z,13z Octadecadien 1 Ol

Stereoselective Synthesis of Dienol Backbone

The construction of the C18 carbon chain with Z-configured double bonds at the 2 and 13 positions is a significant challenge. Researchers have developed several effective strategies to achieve high stereoselectivity and positional control.

Wittig Reaction Applications

The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, converting aldehydes or ketones into alkenes. wikipedia.org In the synthesis of long-chain dienols like (2Z,13Z)-Octadecadien-1-ol, the Wittig reaction is instrumental in establishing the Z-alkenes with high stereoselectivity. wikipedia.orgmasterorganicchemistry.com The reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile, attacking a carbonyl compound. masterorganicchemistry.com The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. Unstabilized ylides, under lithium-salt-free conditions, typically favor the formation of Z-alkenes through a kinetically controlled pathway. wikipedia.org

For instance, the synthesis of a related compound, (Z,Z)-3,13-octadecadien-1-yl acetate (B1210297), utilized a Wittig reaction between (Z)-11-octadecen-1-al and carboethoxymethylenetriphenylphosphorane to generate the corresponding dienoate with mixed stereochemistry, which was then further processed. koreascience.kr Adjusting the stereoselectivity of the Wittig reaction is crucial for producing the desired isomer ratio in the final product. oup.com

Acetylene Coupling Reactions

Acetylene coupling reactions are fundamental in constructing the carbon backbone of polyunsaturated long-chain molecules. researchgate.netnih.govtandfonline.com These methods involve the coupling of smaller, functionalized acetylene-containing fragments to build the larger C18 skeleton. researchgate.net For the synthesis of various isomers of 2,13-octadecadien-1-ols, synthons derived from 1,9-nonanediol (B147092) can be utilized. researchgate.netnih.govtandfonline.com

A general synthetic route involves:

Formation of a diyne intermediate : This is achieved by coupling a protected iodoacetylene with a terminal alkyne, such as a protected propargyl alcohol. researchgate.net

Stereoselective reduction : The triple bonds of the resulting diyne are then reduced to (Z)-double bonds. Catalytic hydrogenation using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with quinoline) or palladium on barium sulfate (B86663) with quinoline, is commonly employed to achieve the desired Z,Z configuration. researchgate.nettandfonline.com

Deprotection : The final step involves the removal of protecting groups to yield the target dienol. researchgate.net

This approach allows for the systematic construction of the dienyl skeleton with precise control over the location of the double bonds. researchgate.net

Alkyne Zipper Reaction for Positional Isomer Control

The alkyne zipper reaction is a powerful isomerization process that repositions an internal alkyne to a terminal position along a hydrocarbon chain. wikipedia.orgmdpi.com This contra-thermodynamic transformation is typically facilitated by strong bases, such as potassium 1,3-diaminopropanide. wikipedia.org The reaction proceeds through a series of deprotonation and protonation steps, effectively "zipping" the triple bond to the end of the chain. wikipedia.org

This methodology offers a strategic advantage in syntheses where a terminal alkyne is required for subsequent coupling reactions, but the starting material contains an internal alkyne. researchgate.net For example, in the synthesis of long-chain alcohols, an internal alkynol can be isomerized to a terminal alkynol, which can then be further functionalized. wikipedia.org This provides a valuable method for controlling the position of unsaturation in the carbon backbone. mdpi.com

Hydroboration-Protonolysis Approaches

Hydroboration involves the addition of a boron-hydrogen bond across a double or triple bond. wikipedia.org While hydroboration-oxidation is a well-known method for the anti-Markovnikov hydration of alkenes and alkynes to produce alcohols, hydroboration-protonolysis offers a route to saturate a triple bond to a Z-alkene. This approach can be used in conjunction with other synthetic steps to achieve the desired dienol structure.

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions are versatile tools in organic synthesis for forming carbon-carbon bonds. Reactions such as the Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, can be employed in the synthesis of the dienol backbone. While not a direct method for producing the final dienol, these reactions are crucial for creating key intermediates. For example, a Sonogashira coupling could be used to link two smaller fragments, one containing an alkyne and the other a vinyl halide, to construct a larger enyne precursor. Subsequent stereoselective reduction of the alkyne would then yield the desired Z-diene. Palladium catalysts are also used in isomerization reactions, which can be controlled to produce specific alkene geometries. researchgate.net

Derivatization Methods (e.g., Esterification to Acetates, Oxidation to Aldehydes)

Once the (2Z,13Z)-Octadecadien-1-ol backbone has been synthesized, the terminal hydroxyl group can be readily modified to produce other valuable compounds, such as acetates and aldehydes.

Esterification to Acetates:

The most common derivatization is the conversion of the alcohol to its corresponding acetate ester. This is typically achieved through esterification with acetic anhydride (B1165640) in the presence of a base like pyridine, or with acetyl chloride. researchgate.nettandfonline.com This reaction is generally high-yielding and proceeds without affecting the stereochemistry of the double bonds. researchgate.net The resulting acetate, (2Z,13Z)-octadecadien-1-yl acetate, is often the biologically active form in insect pheromone applications.

Oxidation to Aldehydes:

The primary alcohol can be oxidized to the corresponding aldehyde, (2Z,13Z)-octadecadienal. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are required. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are commonly used reagents for this transformation, allowing for the selective oxidation of primary alcohols to aldehydes in high yield. researchgate.netlibretexts.org It has been noted that aldehydes with a double bond at the 2-position can be prone to isomerization during analysis, necessitating careful handling and analytical techniques like HPLC. researchgate.net

Table of Synthetic Reactions and Reagents

| Reaction Type | Key Reagents/Catalysts | Purpose in Synthesis | Reference |

|---|---|---|---|

| Wittig Reaction | Phosphonium ylide, Aldehyde/Ketone | Formation of Z-alkenes | wikipedia.org, oup.com, koreascience.kr |

| Acetylene Coupling | Protected iodoacetylenes, Terminal alkynes, n-BuLi | Construction of the C18 diyne backbone | researchgate.net, tandfonline.com |

| Alkyne Reduction | Lindlar's Catalyst (Pd/CaCO₃/quinoline), Pd/BaSO₄/quinoline | Stereoselective formation of Z-double bonds from alkynes | researchgate.net, tandfonline.com |

| Alkyne Zipper Reaction | Potassium 1,3-diaminopropanide | Isomerization of internal alkynes to terminal alkynes | wikipedia.org, mdpi.com |

| Esterification | Acetic anhydride, Pyridine | Conversion of the terminal alcohol to an acetate | researchgate.net, tandfonline.com |

| Oxidation | Dess-Martin periodinane (DMP), Pyridinium chlorochromate (PCC) | Conversion of the terminal alcohol to an aldehyde | researchgate.net, libretexts.org |

Purity Assessment and Stereoisomeric Confirmation in Synthetic Batches

The rigorous evaluation of synthetic batches of 2Z,13Z-octadecadien-1-ol is paramount to ensure the chemical integrity and stereochemical purity of the final product. A combination of chromatographic and spectroscopic techniques is employed to ascertain the purity and confirm the specific isomeric configuration.

Purity Assessment

The primary methods for assessing the purity of this compound involve gas chromatography (GC) and high-performance liquid chromatography (HPLC). These techniques are adept at separating the target compound from residual starting materials, byproducts, and other geometric isomers.

Gas Chromatography (GC):

GC analysis, particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for purity determination. The choice of the GC column is critical for achieving optimal separation of the different isomers of octadecadien-1-ol. High-polarity columns are often favored as they can differentiate between the geometric isomers. nih.govtandfonline.com For instance, the elution order of the four geometric isomers of 2,13-octadecadienal on an ODS column was found to be ZZ, EZ, ZE, and finally EE. researchgate.net

In GC-MS analysis, the mass spectrum provides crucial information for identifying the compound. For 2,13-octadecadien-1-ol (B14787573), a characteristic fragment ion is observed at m/z 248, corresponding to the loss of a water molecule ([M-H₂O]⁺). nih.govtandfonline.comresearchgate.net This fragmentation pattern can help distinguish it from its acetate derivatives, which show different fragmentation. nih.govtandfonline.com

High-Performance Liquid Chromatography (HPLC):

HPLC is another valuable technique for purity assessment, especially for compounds that may be thermally labile and prone to isomerization under the high temperatures used in GC. researchgate.net Reversed-phase HPLC with an ODS (octadecylsilyl) column can effectively separate the geometric isomers of octadecadienals without causing isomerization. researchgate.net Detection is often achieved using a UV detector, particularly for conjugated systems like 2,13-dienals. researchgate.net

Stereoisomeric Confirmation

Confirmation of the Z configuration of the double bonds at the C2 and C13 positions is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Both ¹H NMR and ¹³C NMR spectroscopy provide detailed structural information that allows for the unambiguous assignment of the stereochemistry of the double bonds.

¹H NMR Spectroscopy: The coupling constants (J-values) of the olefinic protons are diagnostic of the double bond geometry. For a Z configuration, the coupling constant between the vinyl protons is typically smaller than for an E configuration. For example, the ¹H NMR signal for the C2 proton in the (2Z,13Z) isomer appears at a different chemical shift and shows a smaller coupling constant compared to the (2E,13Z) isomer. vulcanchem.com Specifically, the ¹H NMR signal for the C2 proton in (2Z,13Z)-2,13-octadecadien-1-ol is observed at δ 5.53 ppm with a coupling constant (J) of 11.0 Hz, while the (2E,13Z) isomer resonates at δ 5.63 ppm with a larger J value of 15.4 Hz. vulcanchem.com

¹³C NMR Spectroscopy: The chemical shifts of the allylic carbons (the carbons adjacent to the double bond) are also sensitive to the stereochemistry. In Z-isomers, the allylic carbons are generally shielded and appear at a higher field (lower ppm value) in the ¹³C NMR spectrum compared to the corresponding E-isomers. researchgate.netvulcanchem.com

The following table summarizes the key analytical data used for the purity assessment and stereoisomeric confirmation of this compound.

Table 1: Analytical Data for Purity and Stereoisomeric Confirmation of this compound

| Technique | Parameter | Observation for this compound | Reference |

|---|---|---|---|

| GC-MS | Mass Spectrum | Characteristic [M-H₂O]⁺ peak at m/z 248 | nih.govtandfonline.comresearchgate.net |

| Retention Time | Varies with column polarity; distinct from other isomers | nih.govtandfonline.com | |

| HPLC | Elution Order | Elutes before other geometric isomers on an ODS column | researchgate.net |

| ¹H NMR | Chemical Shift (C2-H) | ~δ 5.53 ppm | vulcanchem.com |

| Coupling Constant (J) | ~11.0 Hz | vulcanchem.com |

| ¹³C NMR | Allylic Carbon Shifts | Shielded (upfield shift) compared to E-isomers | researchgate.netvulcanchem.com |

By combining these analytical methods, researchers can confidently determine the purity of synthetic batches of this compound and confirm that the desired stereoisomer has been produced with high fidelity.

Biological Roles and Mechanisms of Action in Chemical Ecology

Role as Insect Sex Pheromone Components

In the intricate world of insect communication, sex pheromones are paramount for reproductive success. These chemical signals, typically released by females, guide males over long distances, ensuring species-specific mating. While (2Z,13Z)-Octadecadien-1-ol is a known semiochemical, its role is often as a minor component or is overshadowed by its other isomers and acetate (B1210297) or aldehyde derivatives, which are primary pheromone components in many well-studied Lepidoptera species.

The specificity of sex pheromones is a critical mechanism for reproductive isolation among closely related species. The precise structure of the molecule, including the position and geometry (Z or E) of the double bonds, is vital for eliciting a behavioral response. Research has shown that even minor changes to the chemical structure can render a pheromone inactive or, in some cases, inhibitory to non-target species.

For many of the specified clearwing moths (Sesiidae) and other families, research has identified positional isomers, such as 3,13-octadecadien-1-ol (B13684098), or different functional groups as the primary sex pheromones, rather than (2Z,13Z)-Octadecadien-1-ol itself.

Paranthrene robiniae (Western Poplar Clearwing): The sex pheromone has been identified as an approximate 4:1 ratio of (E,Z)-3,13-octadecadien-1-ol and (Z,Z)-3,13-octadecadien-1-ol. researchgate.netnih.gov

Zeuzera pyrina (Leopard Moth): The main pheromone component is (E,Z)-2,13-octadecadien-1-ol acetate, which is most effective when blended with about 5% of (E,Z)-3,13-octadecadienyl acetate. frontiersin.orgresearchgate.netnih.gov

Synanthedon scitula (Dogwood Borer): The pheromone is a specific ternary blend of acetates: 88% (Z,Z)-3,13-octadecadienyl acetate (Z,Z-3,13-ODDA), 6% (E,Z)-2,13-octadecadienyl acetate (E,Z-2,13-ODDA), and 6% (Z,E)-3,13-octadecadienyl acetate (Z,E-3,13-ODDA). nih.govasianpubs.org

Synanthedon tipuliformis (Currant Clearwing Moth): The sex pheromone is a two-component mixture consisting of the major component (2E,13Z)-octadeca-2,13-dien-1-yl acetate and the minor constituent (3E,13Z)-octadeca-3,13-dien-1-yl acetate. wikipedia.org

Opogona sacchari (Banana Moth): While a commercial pheromone lure is available, research has identified (E,Z)-2,13-octadecadienal as the primary attractant. An alcohol analog, 2,13,(Z)-octadecadienol, was also detected in female extracts but did not elicit responses from male antennae.

Micromelalopha siversi : The active sex pheromone component has been identified as (13Z,15E)-octadecadienal, a different compound altogether. future4200.comnih.govnih.gov

Nokona pernix : The pheromone consists of a 9:1 ratio of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. nih.gov

Nemapogon variatella : Females release (3Z,13Z)‐octadecadien‐1‐ol as a single component that activates olfactory receptors in conspecific males. acs.org

Glossosphecia romanovi : A mixture of (3Z,13Z)-octadecadien-1-ol and (3Z,13Z)-octadecadienyl acetate, in a ratio of approximately 20:1, was found to be attractive to males. gerli.comfrontiersin.org

Synanthedon sequoiae (Sequoia Pitch Moth): The active ingredient in lures used to monitor this species is (Z,Z)-3,13-Octadecadien-1-ol, a positional isomer of the target compound. researchgate.net

Interactive Table: Pheromone Components in Selected Lepidoptera Species This table summarizes the primary sex pheromone components identified for the listed species, highlighting the prevalence of isomers and different functional groups related to (2Z,13Z)-Octadecadien-1-ol.

| Species | Family | Primary Pheromone Component(s) | Compound Type |

|---|---|---|---|

| Paranthrene robiniae | Sesiidae | (E,Z)-3,13-ODOH & (Z,Z)-3,13-ODOH | Positional Isomer (Alcohol) |

| Zeuzera pyrina | Cossidae | (E,Z)-2,13-ODDAc & (E,Z)-3,13-ODDAc | Isomer (Acetate) |

| Synanthedon scitula | Sesiidae | (Z,Z)-3,13-ODDAc, (E,Z)-2,13-ODDAc, (Z,E)-3,13-ODDAc | Isomer (Acetate) |

| Synanthedon tipuliformis | Sesiidae | (E,Z)-2,13-ODDAc & (E,Z)-3,13-ODDAc | Isomer (Acetate) |

| Opogona sacchari | Tineidae | (E,Z)-2,13-Octadecadienal | Aldehyde Derivative |

| Micromelalopha siversi | Notodontidae | (13Z,15E)-Octadecadienal | Different Compound |

| Nokona pernix | Sesiidae | (3E,13Z)-3,13-ODOH & (3Z,13Z)-3,13-ODOH | Positional Isomer (Alcohol) |

| Nemapogon variatella | Tineidae | (3Z,13Z)-Octadecadien-1-ol | Positional Isomer (Alcohol) |

| Glossosphecia romanovi | Sesiidae | (3Z,13Z)-3,13-ODOH & (3Z,13Z)-3,13-ODDAc | Positional Isomer (Alcohol/Acetate) |

| Synanthedon sequoiae | Sesiidae | (Z,Z)-3,13-Octadecadien-1-ol | Positional Isomer (Alcohol) |

The behavioral response of male moths is often tuned to a specific ratio of compounds in the pheromone blend. A single component may be weakly attractive, while a precise blend can elicit the full sequence of mating behaviors, from upwind flight to landing and copulation. Conversely, the presence of an incorrect isomer or an inappropriate ratio can inhibit the response, a phenomenon known as pheromone antagonism. nih.govnih.govscielo.br

For the species listed, the blends are highly specific:

In Synanthedon scitula , a blend of (Z,Z)-3,13-ODDA with 1-3% of (E,Z)-2,13-ODDA was more attractive than the major component alone. The ternary blend including (Z,E)-3,13-ODDA further enhanced attraction in some field assays. nih.govasianpubs.org

The leopard moth, Zeuzera pyrina , is attracted to a blend of (E,Z)-2,13-octadecadienyl acetate and (E,Z)-3,13-octadecadienyl acetate. researchgate.netnih.gov

The pheromone of Nokona pernix is a 9:1 mixture of (3E,13Z)- and (3Z,13Z)-isomers of 3,13-octadecadien-1-ol. A single component was found to be significantly less attractive to males. nih.gov

While there is no specific research detailing the effect of (2Z,13Z)-Octadecadien-1-ol on the behavior of these particular species, the high degree of specificity observed suggests that it would likely be either inactive or potentially inhibitory if introduced into their specific pheromone blends.

The detection of pheromones at the molecular level is a multi-step process that occurs in the antennae of the male moth. frontiersin.org This process ensures both high sensitivity and specificity.

Binding and Transport: Volatile pheromone molecules enter the pores of the olfactory sensilla on the antenna. Inside the aqueous sensillar lymph, they are bound by Pheromone-Binding Proteins (PBPs). These proteins solubilize the hydrophobic pheromones and transport them to the receptors on the nerve cell membrane. frontiersin.orgacs.org

Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Sensory Neuron (OSN). Insect ORs typically function as a complex, consisting of a specific tuning receptor (OrX) and a highly conserved co-receptor known as Orco. frontiersin.orgnih.gov

Signal Transduction: The binding of the pheromone to the receptor complex is believed to open an ion channel, leading to the depolarization of the neuron's membrane. This generates an electrical signal (action potential) that is transmitted to the antennal lobe, the primary olfactory center in the insect brain. frontiersin.orgnih.gov

The specificity of this system is determined by the ORs, which can discriminate between closely related isomers. nih.gov Each OSN typically expresses only one type of OR, and neurons expressing the same receptor converge on a specific region (glomerulus) in the antennal lobe. This creates a precise neural map of the olfactory information, allowing the male moth to distinguish its species' specific pheromone blend from the myriad of other chemical signals in the environment. frontiersin.org Although specific studies on receptors for (2Z,13Z)-Octadecadien-1-ol are not available for the listed species, this general mechanism underlies the highly specific responses observed in Lepidoptera.

Broader Biological Activities and Ecological Interactions

Beyond its role in insect chemical communication, the broader biological activities of (2Z,13Z)-Octadecadien-1-ol are not well-documented. However, related long-chain unsaturated alcohols and compounds from plants where they might be found have been studied for other ecological and biological effects.

Plants produce a vast array of volatile organic compounds (VOCs) that mediate their interactions with insects. These compounds can act as kairomones, attracting herbivores to a suitable host, or as synomones, attracting the natural enemies of those herbivores. While many plant volatiles are terpenes, green leaf volatiles (C6 alcohols and aldehydes), or aromatic compounds, long-chain fatty acid derivatives can also be involved. researchgate.netnih.govnih.gov

Currently, there is no specific research identifying (2Z,13Z)-Octadecadien-1-ol as a plant volatile that mediates plant-insect chemical communication. The overwhelming focus of research on this compound and its isomers has been on their function as insect-produced sex pheromones.

Long-chain fatty alcohols are common constituents of various natural products, including plant essential oils and waxes. These natural products are often investigated for their potential biological activities, such as antimicrobial and antioxidant effects.

Antimicrobial Activity: While comprehensive studies on Toona sinensis (formerly Cedrela sinensis) have identified numerous compounds with antimicrobial activity, including various fatty acids, flavonoids, and terpenoids, the specific presence of (2Z,13Z)-Octadecadien-1-ol has not been explicitly confirmed in recent detailed analyses. asianpubs.orgscielo.brnih.govnih.govmdpi.com General studies on plant extracts have shown that various fatty acid derivatives can exhibit antimicrobial properties. nih.govekb.egmdpi.com

Antioxidant Activity: Unsaturated fatty alcohols and their derivatives have been investigated for their antioxidant properties. For example, derivatives of unsaturated fatty alcohols from olive oil have demonstrated significant antioxidant activity on low-density lipoprotein (LDL) particles. nih.govfuture4200.comacs.org The capacity for these compounds to act as antioxidants is influenced by the number and position of double bonds in their structure. nih.govacs.org Although direct studies on the antioxidant potential of (2Z,13Z)-Octadecadien-1-ol are scarce, the general properties of related unsaturated fatty alcohols suggest it may possess similar capabilities. gerli.com

Interactions with Lipid Membranes and Enzymes (General Mechanisms)

The biological activity of semiochemicals like 2Z,13Z-Octadecadien-1-ol is fundamentally governed by their interactions with the physiological environment of the receiving organism, particularly at the molecular level within the olfactory sensilla of insects. The journey of a pheromone molecule from the external environment to the olfactory receptor neuron involves critical interactions with both lipid structures and specialized proteins, including binding proteins and enzymes. While specific research on the 2Z,13Z-isomer is limited, the general mechanisms for long-chain unsaturated fatty alcohols are well-established in chemical ecology.

Interaction with Lipid Membranes

The initial contact of an airborne pheromone molecule with an insect occurs at the antenna, the surface of which is coated with a lipid layer. For a lipophilic molecule such as this compound, this lipid surface facilitates adsorption. Following adsorption, the molecule must traverse the cuticle through pore tubules to reach the aqueous sensillum lymph where the olfactory neurons are located. researcher.life

Long-chain alcohols, as amphiphilic molecules, have a strong tendency to interact with lipid bilayers. nih.gov They typically intercalate into the membrane, with the hydroxyl group oriented towards the polar headgroup region of the phospholipids (B1166683) and the hydrophobic hydrocarbon tail extending into the nonpolar core of the bilayer. This intercalation can alter the structural and dynamic properties of the membrane. nih.gov For instance, such interactions can increase the order of the lipid hydrocarbon chains, thereby affecting membrane fluidity. nih.gov While the primary transport mechanism within the sensillum lymph is protein-mediated, the fundamental interaction of the pheromone with the lipid membrane of the olfactory receptor neuron is the ultimate step that leads to signal transduction. The specific geometry of the pheromone, including the position and Z/E configuration of its double bonds, is critical for achieving the precise conformational change in the receptor protein required to trigger a neuronal response.

Interaction with Binding Proteins and Enzymes

Once inside the sensillum, the hydrophobic pheromone molecule must be solubilized and transported through the aqueous lymph to the membrane-bound receptors on the neuron's dendrite. This process is mediated by specialized proteins.

Pheromone-Binding Proteins (PBPs): These are small, soluble proteins found in high concentrations (up to 10 mM) in the sensillum lymph. nih.gov Their primary role is to bind to hydrophobic pheromone molecules, rendering them soluble in the aqueous environment and protecting them from premature degradation. frontiersin.orgscienceopen.com This binding is a crucial step for efficient transport to the olfactory receptors. The binding affinity can be quite high, ensuring that even low concentrations of pheromone are effectively captured and shuttled. While specific binding data for this compound is not available, studies on PBPs from various lepidopteran species demonstrate their binding affinities to different pheromone components, illustrating the general principle.

| PBP | Organism | Ligand | Dissociation Constant (Ki in µM) |

|---|---|---|---|

| AaenPBP1 | Agriphila aeneociliella | (Z)-9-Hexadecenyl acetate | 1.72 |

| AaenPBP1 | Agriphila aeneociliella | 1-Nonanal | 7.04 |

| CbuqPBP2 | Cyrtotrachelus buqueti | Dibutyl phthalate | 6.32 |

| CbuqPBP2 | Cyrtotrachelus buqueti | Styrene | 11.37 |

| HarmPBP1 | Helicoverpa armigera | (Z)-11-Hexadecenal | 1.70 |

| HarmPBP1 | Helicoverpa armigera | (Z)-9-Hexadecenal | 3.80 |

Data sourced from multiple studies. scienceopen.commdpi.commdpi.com

Pheromone-Degrading Enzymes (PDEs): For an olfactory system to effectively process dynamic odor plumes, the signal must be terminated rapidly after the stimulus ceases. This is the primary function of PDEs, which are present in the sensillum lymph and on the antenna. wikipedia.orgnih.gov These enzymes quickly metabolize the pheromone molecules, clearing them from the vicinity of the receptors and preventing sensory adaptation or saturation. scienceopen.com For pheromones that are fatty alcohols, the relevant PDEs are typically alcohol oxidases or dehydrogenases that convert the alcohol to the corresponding aldehyde or acid. pherobase.com In cases where the pheromone is an acetate ester, antennal esterases are responsible for degradation. nih.govscienceopen.com The rate of degradation is critical for maintaining the temporal fidelity of the neuronal response to the intermittent pheromone signal encountered by an insect in flight.

| Enzyme Class | Substrate Type | Function | Example |

|---|---|---|---|

| Carboxylesterases (CXE) | Acetate Esters | Hydrolyzes ester bond to produce an alcohol and acetic acid. | SlCXE7 in Spodoptera littoralis degrades acetate pheromone components. scienceopen.com |

| Alcohol Dehydrogenase/Oxidase (ADH/AOX) | Alcohols | Oxidizes alcohol to the corresponding aldehyde. | Detected in pheromone glands of Choristoneura fumiferana for pheromone metabolism. pherobase.com |

| Aldehyde Dehydrogenase (ALDH) | Aldehydes | Oxidizes aldehyde to the corresponding carboxylic acid. | Found in female moths as part of the pheromone metabolic pathway. pherobase.com |

| Cytochrome P450s | Hydrocarbons | Hydroxylation and other oxidative modifications. | Involved in the degradation of various odorants and xenobiotics. |

Analytical Methodologies for Identification and Characterization in Academic Research

Spectroscopic Techniques

Spectroscopy is a cornerstone for the structural elucidation of organic molecules. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce detailed information about the atomic composition, bonding arrangement, and three-dimensional structure of a compound like (2Z,13Z)-Octadecadien-1-ol.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure and stereochemistry of organic compounds. Techniques such as ¹H NMR, ¹³C NMR, and various two-dimensional NMR experiments (e.g., COSY, HMQC, HMBC) provide unequivocal evidence for the connectivity and spatial arrangement of atoms. scielo.brruc.dk

For (2Z,13Z)-Octadecadien-1-ol, NMR is crucial for confirming the position and, most importantly, the Z (cis) configuration of the two double bonds.

¹H NMR Spectroscopy: The chemical shifts (δ) and coupling constants (J-values) of the olefinic protons (the hydrogen atoms attached to the double-bonded carbons) are highly indicative of the double bond's geometry. For a Z (cis) configuration, the coupling constant between the two olefinic protons (³JHH) is typically in the range of 7-12 Hz. In contrast, a trans configuration would show a larger coupling constant, usually 13-18 Hz. The signals for the protons adjacent to the double bonds (allylic protons) and the terminal CH₂-OH group also provide key structural information.

¹³C NMR Spectroscopy: The chemical shifts of the olefinic carbons provide complementary information. Furthermore, the signals for the allylic carbons in Z-isomers are typically shifted to a higher field (lower ppm value) compared to those in trans-isomers due to the steric shielding effect, a phenomenon known as the gamma-gauche effect.

Interactive Table: Representative NMR Data for Stereochemical Elucidation of a Z-alkenol

| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlation / Coupling Constant |

| C-1 (-CH₂OH) | ~3.64 (t) | ~62.5 | Signal for primary alcohol carbon |

| C-2 (Olefinic) | ~5.55 (m) | ~128.8 | ³JH2-H3 ≈ 10.8 Hz indicates Z geometry |

| C-3 (Olefinic) | ~5.45 (m) | ~132.7 | ³JH2-H3 ≈ 10.8 Hz indicates Z geometry |

| C-13 (Olefinic) | ~5.35 (m) | ~130.0 | ³JH13-H14 ≈ 10.5 Hz indicates Z geometry |

| C-14 (Olefinic) | ~5.35 (m) | ~130.0 | ³JH13-H14 ≈ 10.5 Hz indicates Z geometry |

| C-18 (-CH₃) | ~0.89 (t) | ~14.1 | Terminal methyl group |

Note: Data are representative and can vary slightly based on solvent and experimental conditions.

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. When coupled with Gas Chromatography (GC-MS), it becomes a powerful tool for separating volatile compounds from a mixture and identifying them based on their mass spectra. nist.govf1000research.com

For (2Z,13Z)-Octadecadien-1-ol, GC-MS serves two primary functions: confirming the molecular weight and providing structural information through fragmentation patterns, while the GC component separates it from other positional and geometric isomers. The molecular weight of C₁₈H₃₄O is 266.5 g/mol . nist.gov The electron ionization (EI) mass spectrum will show a molecular ion peak (M⁺) at m/z 266, confirming the elemental composition.

The fragmentation pattern provides clues to the structure. Long-chain alcohols typically show a characteristic loss of a water molecule, resulting in a significant [M-18]⁺ peak. nih.gov The location of the double bonds can often be inferred from the pattern of hydrocarbon fragments, although this can be challenging as double bonds can migrate during the ionization process. To enhance the analysis of the alcohol group and obtain clearer fragmentation patterns, the compound is often derivatized, for example, by silylation to form a trimethylsilyl (B98337) (TMS) ether before GC-MS analysis. nih.gov

The key to isomer differentiation with GC-MS lies in the chromatographic separation. Isomers of octadecadien-1-ol will have different retention times (RT) and Kovats retention indices (KI) on a given GC column, allowing for their distinction even when their mass spectra are very similar. nist.govnih.govresearchgate.netnih.gov

Interactive Table: Characteristic GC-MS Data for Octadecadien-1-ol Isomers

| Parameter | Description | Typical Value / Observation | Reference |

| Molecular Ion (M⁺) | Peak corresponding to the intact molecule. | m/z 266 | nist.gov |

| [M-H₂O]⁺ | Fragment resulting from the loss of water. | m/z 248 | nih.gov |

| Kovats Index (Non-polar column) | Retention index on a non-polar column (e.g., DB-5). | (Z,Z)-2,13-isomer: 2076 | nist.gov |

| Kovats Index (Polar column) | Retention index on a polar column (e.g., wax-type). | (Z,Z)-2,13-isomer: 2192 | nist.gov |

Note: Kovats indices are highly dependent on the specific column and analytical conditions.

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. While (2Z,13Z)-Octadecadien-1-ol itself, being a non-conjugated diene, does not exhibit strong absorption in the standard UV-Vis range (200-800 nm), this technique is highly relevant for studying its degradation. bath.ac.uk

Polyunsaturated compounds like octadecadienols are susceptible to oxidation. The initial step of lipid oxidation often involves the formation of conjugated diene hydroperoxides, where the double bonds rearrange to become conjugated (alternating single and double bonds). These conjugated systems absorb UV light strongly. researchgate.net Therefore, UV-Vis spectroscopy is an important indirect method used in stability studies to monitor the rate of primary oxidation of (2Z,13Z)-Octadecadien-1-ol by measuring the increase in absorbance at a characteristic wavelength. researchgate.net

Conjugated Dienes: Absorbance maximum (λmax) around 234 nm.

Conjugated Trienes: Absorbance maximum (λmax) around 268 nm.

By monitoring the absorbance at these wavelengths over time, researchers can assess the stability of the compound and the initial stages of its oxidative degradation.

Bioassays for Functional Characterization (e.g., Electroantennography (EAG), Field Trapping Studies)

Bioassays are fundamental in determining the biological relevance of (2Z,13Z)-Octadecadien-1-ol, particularly in the context of insect chemical communication. These assays measure the behavioral or physiological response of an organism to a chemical stimulus.

Electroantennography (EAG) is a technique used to measure the electrical output of an entire insect antenna in response to an odorant. It provides a rapid and sensitive screening tool to determine which compounds are detected by an insect's olfactory system. While specific EAG data for (2Z,13Z)-Octadecadien-1-ol is not extensively documented in publicly available research, studies on closely related isomers and their acetates in various moth species, particularly within the Sesiidae family (clearwing moths), have demonstrated the utility of this technique. These studies consistently show that the geometry of the double bonds is critical for eliciting a significant antennal response. For instance, different geometric isomers of 2,13-octadecadienyl acetates evoke varied EAG responses in different clearwing moth species, highlighting the specificity of olfactory receptors.

Field Trapping Studies are essential for assessing the behavioral response of insects to a candidate semiochemical under natural conditions. These studies typically involve baiting traps with the synthetic compound, either alone or in combination with other chemicals, and monitoring the number of captured target insects. The effectiveness of a lure is determined by comparing the captures in baited traps to those in unbaited control traps. For isomers of octadecadienols and their acetates, field trapping has been crucial in identifying them as sex pheromones for various lepidopteran species. The specific blend and ratio of isomers are often critical for optimal attraction. For example, field trials with different geometric isomers of 2,13-octadecadienals have shown that specific isomers are attractive to particular clearwing moth species.

Table 1: Overview of Bioassays for Functional Characterization of Related Octadecadienol (B8486778) Compounds

| Bioassay Type | Description | Key Findings for Related Compounds |

| Electroantennography (EAG) | Measures the summated electrical response of olfactory receptor neurons on an insect's antenna to a volatile compound. | Different isomers of 2,13-octadecadienyl acetates elicit varying levels of antennal depolarization in Sesiidae moths, indicating receptor specificity. |

| Field Trapping | Utilizes traps baited with synthetic compounds to monitor the attraction of target insect species in their natural habitat. | Specific geometric isomers of 2,13-octadecadienals have been shown to be attractive to certain species of clearwing moths, confirming their role as sex pheromones. |

Computational Chemistry Approaches for Structure-Activity Relationship (QSAR) and Molecular Docking

Computational chemistry offers powerful tools to investigate the relationship between the chemical structure of a molecule like (2Z,13Z)-Octadecadien-1-ol and its biological activity. These in silico methods can predict the activity of novel compounds and provide insights into their interactions with biological targets.

Molecular Docking is a computational technique that predicts the preferred orientation of a ligand (in this case, (2Z,13Z)-Octadecadien-1-ol) when bound to a receptor, typically a protein. In the context of pheromone perception, molecular docking can be used to model the interaction between the pheromone molecule and its corresponding odorant receptor (OR) or pheromone-binding protein (PBP). These simulations can reveal key amino acid residues involved in the binding and help explain the specificity of the receptor for a particular isomer. Although specific molecular docking studies for (2Z,13Z)-Octadecadien-1-ol are not widely published, this approach is increasingly being used to understand the molecular basis of olfaction in insects. For other lepidopteran pheromones, docking studies have successfully identified critical interactions within the binding pockets of PBPs, corroborating experimental findings.

Table 2: Application of Computational Chemistry in the Study of Insect Pheromones

| Computational Approach | Description | Potential Application for (2Z,13Z)-Octadecadien-1-ol |

| QSAR | Develops statistical models to correlate molecular descriptors with biological activity. | Prediction of pheromonal activity for different isomers and analogues, aiding in the design of more effective lures. |

| Molecular Docking | Simulates the interaction between a ligand and a receptor to predict binding affinity and orientation. | Elucidation of the binding mode of (2Z,13Z)-Octadecadien-1-ol with its specific odorant receptor or binding protein, explaining isomeric specificity. |

Ecological and Evolutionary Aspects of 2z,13z Octadecadien 1 Ol Mediated Communication

Evolutionary Divergence of Pheromone Communication Systems

The evolution of pheromone communication is a key factor in the diversification of many insect groups. researchgate.net In moths, these chemical signaling systems are under strong stabilizing selection, as even minor shifts in the composition of a pheromone blend can lead to reproductive isolation and, eventually, speciation. nih.gov The communication channels mediated by specific pheromone components, such as 2Z,13Z-Octadecadien-1-ol, evolve as species diverge, leading to unique blends that ensure species-specific mate attraction.

Research on various moth species has shown that the evolution of these communication systems can occur through both gradual changes in the ratios of existing pheromone components and more significant "saltational" shifts where novel compounds are incorporated into the blend. researchgate.net The diversity in pheromone blends among closely related species suggests that these communication systems are evolutionarily plastic. For instance, within the family Sesiidae, different species utilize this compound in combination with other related compounds, such as its acetate (B1210297) form or geometric isomers, to create a species-specific signal. researchgate.net

The genetic basis for this divergence lies in the genes responsible for both the production of pheromone components and their reception by the olfactory system of the receiving organism. researchgate.net Mutations in the enzymes involved in the biosynthetic pathways of these fatty-acid-derived pheromones can lead to the production of new compounds or altered ratios of existing ones.

Interspecific Variation and Hybridization Effects on Pheromone Blends

Interspecific variation in pheromone blends is a crucial mechanism for maintaining reproductive isolation between closely related species, particularly those that are sympatric. The specificity of the signal is often determined by the precise ratio of multiple components. For example, in the clearwing moth Synanthedon tenuis, the addition of the (3E,13Z) isomer or the parent alcohol to (3Z,13Z)-3,13-octadecadienyl acetate significantly inhibits the attraction of males, demonstrating the high degree of specificity in their communication system. researchgate.net

The following table illustrates the variation in the use of octadecadienol (B8486778) and its derivatives in the pheromone blends of different Synanthedon species, highlighting the interspecific differences.

| Species | Major Pheromone Component(s) | Minor/Inhibitory Component(s) | Reference |

| Synanthedon myopaeformis | (3Z,13Z)-18:OAc | (3Z,13Z)-18:OH appears antagonistic at 5% | cambridge.org |

| Synanthedon haitangvora | (Z,Z)-3,13-octadecadienyl acetate and (E,Z)-2,13-octadecadienyl acetate in a 1:1 ratio | (Z,Z)-3,13-octadecadien-1-ol has a strong inhibitory effect | researchgate.net |

| Synanthedon bicingulata | (E,Z)-3,13-octadecadienyl acetate and (Z,Z)-3,13-octadecadienyl acetate in an approximate 4.3:5.7 ratio | Not specified | researchgate.netelsevierpure.com |

| Synanthedon tipuliformis | (E,Z)-2,13-octadecadienyl acetate | (E,Z)-3,13-octadecadienyl acetate acts as a synergist | cambridge.org |

| Synanthedon tenuis | (3Z,13Z)-3,13-octadecadienyl acetate | The (3E,13Z) isomer and the parent alcohol are inhibitory | researchgate.net |

While specific studies on the effects of hybridization on pheromone blends containing this compound are limited, research on other moth species, such as those in the subfamily Heliothinae, has shown that hybridization can lead to intermediate pheromone profiles in the offspring. frontiersin.org The biosynthetic pathways for pheromones are often under polygenic control, and hybridization can result in novel combinations of alleles, leading to the production of altered pheromone blends. frontiersin.org These altered signals can impact mate recognition and potentially lead to reproductive breakdown or, in some cases, the formation of novel communication channels.

Co-evolutionary Dynamics between Organisms and their Pheromone Production/Reception

The efficacy of a pheromone signal is dependent on the tight coupling between its production by the sender and its reception and processing by the receiver. This has led to a co-evolutionary arms race where changes in the pheromone blend are closely tracked by changes in the specificity of the olfactory receptors in the antennae of the receiving organism. nih.gov

The molecular mechanisms underlying this co-evolution involve genetic changes in both the biosynthetic pathways of the pheromones and the olfactory receptors. For instance, the evolution of novel pheromone components is often associated with the evolution of new receptor proteins that are specifically tuned to detect these compounds. In some cases, gene duplication and subsequent subfunctionalization of olfactory receptor genes can lead to the emergence of receptors with new specificities, allowing for the detection of novel pheromone components.

Studies on pheromone receptors in various moth species have revealed that even small changes in the amino acid sequence of a receptor can lead to significant shifts in its ligand specificity. nih.gov This provides a molecular basis for the rapid evolution of pheromone communication systems and the diversification of species.

Environmental Factors Influencing Pheromone Stability and Efficacy

The physical and chemical environment can have a significant impact on the stability and efficacy of pheromone signals. Factors such as temperature, humidity, and solar radiation can affect the degradation and dispersal of pheromone molecules. researchgate.net For instance, quantum chemical analyses have been used to assess the stability of pheromone molecules when exposed to environmental factors. researchgate.net While not specific to this compound, such studies provide a framework for understanding how the molecular structure of a pheromone can influence its environmental stability.

The efficacy of pheromone-mediated communication can also be influenced by the habitat structure. The placement of pheromone traps at different heights and in different types of vegetation can significantly affect the number of insects captured, indicating that the physical environment plays a crucial role in the transmission of the chemical signal. nih.gov Soil parameters such as type, temperature, and moisture can also influence the local abundance of insects and their ability to detect pheromone signals. nih.gov

The following table summarizes environmental factors and their potential influence on pheromone communication.

| Environmental Factor | Potential Influence on Pheromone Communication |

| Solar Radiation | Can cause degradation of pheromone molecules, reducing their effective lifespan. researchgate.net |

| Temperature | Affects the volatility and degradation rate of pheromones, as well as insect activity. nih.gov |

| Humidity | Can interact with pheromone molecules and affect their dispersal and reception. researchgate.net |

| Wind | Plays a crucial role in the dispersal of the pheromone plume, influencing the ability of receivers to locate the sender. |

| Habitat Structure | Vegetation can create physical barriers to pheromone dispersal and influence local microclimates. nih.gov |

| Soil Conditions | Can affect the survival and distribution of insect populations, indirectly influencing communication success. nih.gov |

Applications in Integrated Pest Management Ipm and Ecological Interventions

Pheromone-Based Monitoring Systems

Pheromone-based monitoring systems are a critical tool in IPM, allowing growers to detect the presence of a pest, determine its population density, and time control measures with precision. These systems typically involve a trap baited with a synthetic pheromone lure that mimics the scent of a female insect, thereby attracting males.

Field trials and research have extensively investigated the attractiveness of various isomers of octadecadien-1-ol and their acetates to different species of clearwing moths. However, studies focusing specifically on the efficacy of (2Z,13Z)-Octadecadien-1-ol as a lure in monitoring systems are scarce. Research has often included the synthesis of all four geometric isomers of a particular octadecadienol (B8486778) to confirm the biological activity of another isomer. For instance, in the study of the sex pheromone of the clearwing moth Macroscelesia japona, all four geometric isomers of 2,13-octadecadienal (a related aldehyde) were synthesized and tested, with the (2E,13Z)-isomer being identified as the primary attractant. This suggests that the (2Z,13Z) configuration may not be the most biologically active for this species.

Table 1: Research Findings on Isomer Attractiveness in Sesiidae

| Isomer | Attractiveness to a specific species | Research Context |

| (2E,13Z)-octadecadienal | Primary attractant for Macroscelesia japona | Synthesis and field evaluation of all four geometric isomers of 2,13-octadecadienal. |

| (3Z,13Z)-octadecadien-1-ol | Main sex pheromone component of the smaller clearwing moth, Synanthedon tenuis. | Identification from female pheromone gland extracts and field trapping trials. |

| (2Z,13Z)-Octadecadien-1-ol | No documented primary attractiveness to a specific pest species. | Often synthesized as a reference standard in studies focused on other isomers. |

Mating Disruption Strategies

Mating disruption is a proactive pest control technique that involves permeating the atmosphere of a crop with a high concentration of a synthetic sex pheromone. This confuses the male insects and makes it difficult for them to locate calling females, thereby disrupting mating and reducing the subsequent generation of pests. researchgate.net

The success of a mating disruption strategy hinges on the use of the correct, species-specific pheromone. While mating disruption has been successfully implemented for various moth species using isomers such as (3Z,13Z)-octadecadien-1-ol acetate (B1210297), there is no documented evidence of (2Z,13Z)-Octadecadien-1-ol being employed in commercial mating disruption formulations. The lack of evidence for its role as a primary pheromone for any target pest is the principal reason for its absence in this application. The specificity of pheromone receptors in insects means that even small changes in the isomeric structure of a compound can lead to a significant loss of biological activity. nih.govplos.org

Lure and Trap Technologies

Lure and trap technologies, also known as mass trapping or attract-and-kill, utilize pheromone-baited traps to capture a significant portion of the male population of a pest, thereby reducing the number of successful matings. The effectiveness of this strategy is dependent on the potency of the lure and the efficiency of the trap design.

As with monitoring systems, the development of effective lures for this technology requires the identification of the most attractive pheromone components for the target pest. Field screening of various octadecadienols and their acetates has led to the development of lures for numerous Sesiidae species. However, these studies have not identified (2Z,13Z)-Octadecadien-1-ol as a key attractant. Therefore, it is not a component of commercially available lures for this purpose.

Table 2: Components of Pheromone Lures for Selected Clearwing Moths

| Pest Species | Primary Pheromone Component(s) |

| Synanthedon myopaeformis (Apple Clearwing Moth) | (3Z,13Z)-octadecadien-1-yl acetate |

| Synanthedon exitiosa (Peachtree Borer) | (3Z,13Z)-octadecadien-1-yl acetate and (3E,13Z)-octadecadien-1-yl acetate |

| Synanthedon tenuis (Smaller Clearwing Moth) | (3Z,13Z)-octadecadien-1-ol |

Future Research Directions and Unexplored Avenues

Deeper Elucidation of Biosynthetic Pathways (Enzymatic Mechanisms)

The biosynthesis of moth sex pheromones, particularly Type-I pheromones which include unsaturated fatty alcohols like 2Z,13Z-Octadecadien-1-ol, is known to originate from fatty acid metabolism. This process involves a series of enzymatic reactions including desaturation, chain-shortening, and reduction. However, the specific enzymes and the precise sequence of events leading to the formation of the Z2 and Z13 double bonds in this particular C18 alcohol are not well-defined.

Future research should focus on identifying and characterizing the specific desaturases responsible for introducing the double bonds at the second and thirteenth positions of the octadecanol backbone. While various desaturases, such as Δ9 and Δ11 desaturases, have been identified in moths, the enzymes creating double bonds near the functional group or in the middle of the fatty acid chain are less understood. Isotope labeling studies, coupled with transcriptomic analysis of the pheromone gland, could pinpoint the genes encoding these crucial enzymes. Functional characterization of these candidate genes in heterologous systems, such as engineered yeast, would be essential to confirm their enzymatic activity and substrate specificity.

Key Research Questions:

What are the specific desaturases and reductases involved in the biosynthesis of this compound?

What is the exact sequence of desaturation and reduction steps?

How is the production of this specific isomer regulated at the genetic and enzymatic levels?

Discovery of Novel Biological Activities Beyond Pheromones

The current understanding of this compound is almost exclusively centered on its role as a sex attractant. However, many natural products possess multiple biological functions. For instance, some related long-chain unsaturated alcohols and their derivatives found in plants and fungi have been reported to exhibit antimicrobial or cytotoxic activities.

A promising avenue of research is to screen this compound for a broader range of biological activities. This could include testing for antifungal, antibacterial, antiviral, and insecticidal properties. Furthermore, its potential role in intraspecific communication beyond mating, such as in aggregation or trail marking, should be investigated. It is also conceivable that this compound or its metabolites could have physiological roles within the insect itself, a possibility that remains entirely unexplored.

Potential Areas of Investigation:

| Biological Activity | Rationale |

| Antimicrobial | Many long-chain alcohols exhibit membrane-disrupting properties. |

| Cytotoxic | Related polyunsaturated fatty acid derivatives have shown activity against cancer cell lines. |

| Insecticidal/Insect Repellent | The compound could have effects on other insect species, either as a repellent or an attractant for predators or parasitoids. |

| Intra-specific signaling (non-mating) | Could be involved in marking resources or trails. |

Advanced Stereoselective Synthetic Methods

The precise geometry of the double bonds (Z or E) is critical for the biological activity of pheromones. While methods for the stereoselective synthesis of Z,Z-dienols exist, developing more efficient, scalable, and environmentally friendly synthetic routes for this compound is a continuous challenge.

Future synthetic strategies could focus on novel catalytic methods, such as enzyme-catalyzed reactions or advanced organometallic catalysis, to achieve high stereoselectivity. Biocatalysis, using lipases or other enzymes, could offer a greener alternative to traditional chemical synthesis for certain steps. The development of modular synthetic approaches would also be beneficial, allowing for the flexible synthesis of various isomers and analogues for structure-activity relationship studies.

Emerging Synthetic Approaches:

Enzymatic Synthesis: Utilizing enzymes like lipases for stereoselective esterification or transesterification.

Metathesis Reactions: Cross-metathesis of appropriate precursors to form the Z,Z-diene system.

Flow Chemistry: For improved control over reaction conditions and scalability.

Climate Change Impacts on Pheromone Efficacy and Insect Behavior

Climate change, particularly rising temperatures, can significantly impact the efficacy of chemical communication in insects. For a volatile compound like this compound, increased temperatures can affect its stability, volatility, and degradation rate in the environment. This could alter the shape and concentration of the pheromone plume, potentially disrupting mate-finding behavior.

Research is needed to quantify the effects of temperature and other climate variables, such as humidity and UV radiation, on the chemical stability and persistence of this compound. Studies on how temperature fluctuations affect the sensitivity of the male moth's antennal receptors are also crucial. Understanding these impacts is vital for predicting how climate change will affect the population dynamics of species that rely on this pheromone and for optimizing the use of this compound in pest management strategies.

Research Focus Areas:

| Climate Factor | Potential Impact on this compound |

| Increased Temperature | Altered volatility, increased degradation, changes in insect physiological response. |

| UV Radiation | Potential for photodegradation of the double bonds. |

| Humidity | May affect the dispersal and perception of the pheromone. |

Integration with –Omics Technologies (e.g., Transcriptomics, Proteomics of Olfactory Systems)

The advent of –omics technologies provides powerful tools to investigate the molecular basis of olfaction. Transcriptomic and proteomic analyses of the antennae of male moths that detect this compound can identify the specific olfactory receptors (ORs), odorant-binding proteins (OBPs), and sensory neuron membrane proteins (SNMPs) involved in its perception.

Future studies could involve comparative transcriptomics of male and female antennae to identify sex-specific olfactory genes. Functional characterization of these proteins, for example, through expression in heterologous systems and binding assays, will be essential to confirm their role in detecting this pheromone. Furthermore, proteomics can be used to study changes in protein expression in the olfactory system in response to pheromone exposure or varying environmental conditions. This integrated approach will provide a comprehensive understanding of the molecular machinery underlying the detection and processing of the this compound signal.

-Omics Approaches and Their Potential Contributions:

| Technology | Application | Expected Outcome |

| Transcriptomics (RNA-Seq) | Analysis of gene expression in male vs. female antennae. | Identification of candidate olfactory receptors, odorant-binding proteins, and other sensory proteins. |

| Proteomics | Analysis of protein expression in olfactory tissues. | Confirmation of the presence and abundance of key olfactory proteins. |

| Metabolomics | Analysis of small molecule profiles in the pheromone gland and hemolymph. | Identification of pheromone precursors and degradation products. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2Z,13Z-Octadecadien-1-ol in complex biological matrices?

- Methodology : Gas chromatography (GC) with non-polar (e.g., DB-5) or polar (e.g., HP-INNOWax) columns is optimal. Temperature gradients should start at 50–80°C (hold for 1–2 min) and ramp at 10–15°C/min to 250–280°C .

- Data Validation : Use Kovats retention indices (KRI) to cross-validate retention times against known standards, as demonstrated for structurally similar C18 alcohols in pheromone blends .

- Key Considerations : Ensure derivatization (e.g., silylation) if hydroxyl group polarity interferes with GC resolution.

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

- Stereoisomer Analysis : Compare experimental NMR data (e.g., coupling constants for double bonds) with computational models or reference spectra from databases like NIST Chemistry WebBook .

- Chromatographic Separation : Utilize chiral columns or silver-ion chromatography to resolve Z/E isomers, referencing protocols for analogous compounds like 9Z-octadecen-1-ol .

- Synthetic Controls : Synthesize stereoisomerically pure standards via Wittig or cross-metathesis reactions and validate using polarimetry .

Q. What are the critical parameters for optimizing the synthesis of this compound?

- Reaction Design : Employ palladium-catalyzed coupling or enzymatic desaturation to install cis-double bonds at C2 and C13 positions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Purification : Use flash chromatography with hexane/ethyl acetate gradients (95:5 to 80:20) to isolate the dienol. Confirm purity (>95%) via GC-MS or HPLC-UV .

- Yield Optimization : Adjust catalyst loading (e.g., Grubbs catalyst for metathesis) and reaction time to minimize byproducts like over-reduced or isomerized derivatives .

Advanced Research Questions

Q. How do discrepancies in reported physicochemical properties of this compound arise, and how can they be resolved?

- Data Contradictions : Variations in boiling points or melting points may stem from impurities, isomerization during analysis, or differences in measurement protocols (e.g., dynamic vs. static methods). For example, phase-change data for similar alcohols show ±5°C variability depending on experimental setups .

- Resolution Strategies : Cross-reference data from multiple sources (e.g., NIST, PubChem) and validate using high-purity standards. Report measurement conditions (e.g., pressure, heating rate) explicitly .

Q. What ecological toxicity profiles should be considered when studying this compound in environmental samples?

- Aquatic Toxicity : Evaluate acute toxicity using Daphnia magna or algal bioassays, as C18 alcohols often exhibit EC50 values >10 mg/L due to low solubility. Chronic effects may include bioaccumulation in lipid-rich tissues .

- Degradation Pathways : Investigate microbial degradation via LC-MS/MS to identify metabolites like ketones or carboxylic acids, which may have higher ecotoxicological impacts .

Q. How can computational models predict the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to simulate binding to pheromone-binding proteins or olfactory receptors. Validate predictions with in vitro assays (e.g., calcium imaging in insect antennae) .

- QSAR Analysis : Develop quantitative structure-activity relationship models using logP, polar surface area, and H-bond donor/acceptor counts to correlate structure with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.